An In-depth Technical Guide to N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH: A Key Isotopic Building Block for Advanced Peptide Synthesis
An In-depth Technical Guide to N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH: A Key Isotopic Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Isotopic Labeling in Peptide Science
In the landscape of modern peptide research and pharmaceutical development, the strategic incorporation of stable isotopes offers a powerful tool for elucidating complex biological processes and enhancing the therapeutic profiles of peptide-based drugs. N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH is a specialized, deuterated amino acid derivative designed for use in Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive technical overview of its chemical properties, strategic applications, and practical considerations for its use in the laboratory.
The core value of this reagent lies in the synergistic combination of three key features: the D-configuration of the threonine backbone, the orthogonal Fmoc/tBu protecting group strategy, and the site-specific deuterium labeling. The D-amino acid incorporation can confer increased proteolytic stability to the resulting peptide. The well-established Fmoc/tBu chemistry allows for efficient and controlled peptide chain elongation.[1][2] The terminal deuterium labeling on the O-tert-butyl group provides a subtle but significant alteration of the molecule's properties, most notably its mass and the strength of its carbon-hydrogen bonds. This modification is particularly valuable in studies involving mass spectrometry-based quantification and in the development of therapeutic peptides with improved pharmacokinetic profiles through the kinetic isotope effect.
Core Chemical Properties and Data
While a unique CAS number for N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH is not consistently reported in commercial and public databases, it is often referenced by the CAS number of its non-deuterated D-isomer, 138797-71-4.[3][4] Researchers should always verify the identity and purity of the deuterated compound through analytical techniques such as mass spectrometry and NMR upon receipt.
| Property | Value (for non-deuterated Fmoc-D-Thr(tBu)-OH) | Expected Value for N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH | Source |
| Molecular Formula | C₂₃H₂₇NO₅ | C₂₃H₂₄D₃NO₅ | - |
| Molecular Weight | 397.46 g/mol | ~400.48 g/mol | |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | |
| Melting Point | ~130 °C | Expected to be very similar to the non-deuterated form | |
| Optical Rotation ([α]D²⁰) | -15 ± 1.5°, c = 1% in ethyl acetate | Expected to be very similar to the non-deuterated form | |
| Storage Conditions | 2–8 °C in a sealed container | 2–8 °C in a sealed container |
The Strategic Pillars: Protecting Groups and Deuterium Labeling
The Fmoc/tBu Orthogonal Protection Strategy
N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH is designed for use in the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5] This strategy relies on an orthogonal protection scheme, where different protecting groups are removed under distinct chemical conditions, allowing for the selective and sequential elongation of the peptide chain.
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N-α-Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the α-amino function of the threonine. It is stable to the acidic conditions used for final cleavage from the resin but is readily removed by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This deprotection unmasks the amine, making it available for coupling with the next activated amino acid in the sequence.[6]
-
O-tert-butyl (OtBu) Group: This is an acid-labile protecting group for the side-chain hydroxyl function of the threonine. It is stable to the mild basic conditions used for Fmoc removal, thus preventing unwanted side reactions at the hydroxyl group during peptide chain elongation. The OtBu group is removed at the end of the synthesis during the final cleavage of the peptide from the resin, which is typically achieved with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[2]
The logical workflow of this orthogonal strategy is depicted in the following diagram:
Caption: General workflow for a single coupling cycle in SPPS.
The Significance of Deuterium Labeling: The Kinetic Isotope Effect
The primary rationale for utilizing deuterated amino acids in drug development is the Kinetic Isotope Effect (KIE) . The substitution of hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can significantly impact the rate of chemical reactions that involve the cleavage of this bond.
In the context of drug metabolism, many therapeutic peptides are degraded by enzymatic processes that involve the cleavage of C-H bonds. By strategically placing deuterium at sites susceptible to metabolic oxidation, the rate of drug metabolism can be slowed down. This can lead to several therapeutic advantages, including:
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Increased plasma half-life: The drug remains in the body for a longer period.
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Enhanced drug exposure: A higher concentration of the drug is available to exert its therapeutic effect.
-
Reduced dosing frequency: Patients may need to take the drug less often.
-
Improved safety profile: A lower dose may be required to achieve the desired therapeutic effect, potentially reducing side effects.
The logical relationship of the Kinetic Isotope Effect in drug development is illustrated below:
Caption: The principle of the Kinetic Isotope Effect in drug development.
Experimental Protocols: Incorporation of N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH in SPPS
The following is a generalized, step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating a deuterated threonine residue using N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH. This protocol is based on well-established Fmoc/tBu chemistry.
Materials and Reagents
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Solid support (e.g., Rink Amide resin or Wang resin)
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N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH
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Other required Fmoc-protected amino acids
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Coupling reagent (e.g., HBTU, HATU)
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Base (e.g., DIPEA, 2,4,6-Collidine)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Reaction vessel for manual or automated synthesis
Step-by-Step Methodology
-
Resin Swelling:
-
Swell the solid support (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin or the last coupled amino acid by treating the resin with a 20% solution of piperidine in DMF.
-
Agitate for 5-10 minutes and drain. Repeat this step once.
-
-
Washing:
-
Thoroughly wash the resin with DMF to remove residual piperidine and byproducts. A typical wash cycle is 5-6 times with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA). The molar ratio of amino acid:coupling reagent:base is typically 1:0.95:2.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing:
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
Once the peptide sequence is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the OtBu group.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final deuterated peptide by mass spectrometry and analytical HPLC.
-
Analytical Characterization
Due to the limited availability of specific analytical data for N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH, researchers should perform their own characterization.
-
Mass Spectrometry (MS): This is the most direct method to confirm the incorporation of deuterium. The molecular weight of the compound should correspond to the calculated mass including the three deuterium atoms. High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum will be informative. The signal corresponding to the methyl protons of the tert-butyl group will be absent or significantly diminished due to the deuterium substitution.
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²H NMR: A signal should be observable in the deuterium spectrum corresponding to the deuterons on the tert-butyl group.
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¹³C NMR: The carbon spectrum will show a characteristic triplet for the deuterated methyl carbons due to C-D coupling.
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Conclusion and Future Perspectives
N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH is a valuable and highly specialized building block for the synthesis of advanced peptides. Its utility stems from the convergence of D-amino acid stability, the efficiency of Fmoc/tBu SPPS, and the pharmacokinetic advantages conferred by deuterium labeling. While the availability of detailed public data for this specific compound is limited, the well-understood principles of peptide synthesis and isotopic labeling provide a strong foundation for its successful application. As the demand for more sophisticated and effective peptide therapeutics continues to grow, the use of strategically deuterated amino acids like N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH is poised to become an increasingly important strategy in the drug discovery and development pipeline.
References
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BuyersGuideChem. Fmoc-D-Thr(But)-OH | 138797-71-4. [Link]
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Peptides International. Fmoc-Thr(tBu)-OH [71989-35-0]. [Link]
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Luedtke, N. W., et al. (2009). Multiple-Turnover Isotopic Labeling of Fmoc- and Boc-Protected Amino Acids with Oxygen Isotopes. Organic Letters, 11(24), 5674–5677. [Link]
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ResearchGate. Multiple-Turnover Isotopic Labeling of Fmoc- and Boc-Protected Amino Acids with Oxygen Isotopes. [Link]
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Wu, Y., et al. (2012). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Journal of the American Chemical Society, 134(34), 14088–14097. [Link]
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Coin, I., et al. (2007). Fmoc solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
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Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Yan, Y., et al. (2019). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Molecules, 24(18), 3290. [Link]
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B. de la Torre, M. and Andreu, D. (2017). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 108(3), e22804. [Link]
